Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of bromine, methyl, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 4-bromo-5-methyl-2-(trifluoromethyl)-benzimidazole, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethyl iodide or other trifluoromethylating agents.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
4-Bromo-2-(trifluoromethyl)-benzimidazole: Similar structure but lacks the methyl group.
5-Methyl-2-(trifluoromethyl)-benzimidazole: Similar structure but lacks the bromine atom.
Uniqueness
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the benzimidazole core. This combination of substituents enhances its chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
89427-04-3 |
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Molecular Formula |
C9H6BrF3N2 |
Molecular Weight |
279.06 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-2-3-5-7(6(4)10)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
HXJCFALYERVBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
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